molecular formula C17H22N4O2 B7349894 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide

Numéro de catalogue B7349894
Poids moléculaire: 314.4 g/mol
Clé InChI: JTDJHEAYWVRGTP-CZUORRHYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide is a synthetic compound that belongs to the class of cannabinoid receptor agonists. This compound has been extensively studied for its potential therapeutic applications in various medical conditions.

Mécanisme D'action

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide acts as a selective agonist of the cannabinoid receptor type 2 (CB2). This receptor is primarily expressed in immune cells and has been implicated in various physiological processes, including inflammation and pain.
Biochemical and Physiological Effects:
The activation of CB2 receptors by this compound has been shown to have anti-inflammatory and analgesic effects. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurological disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide in lab experiments is its high selectivity for CB2 receptors. This allows for more precise targeting of the receptor and reduces the potential for off-target effects. However, one limitation of this compound is its relatively low potency compared to other CB2 receptor agonists.

Orientations Futures

There are several potential future directions for research on N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide. One area of interest is its potential use in the treatment of cancer, as CB2 receptors have been implicated in the regulation of cancer cell growth and survival. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various medical conditions.

Méthodes De Synthèse

The synthesis of N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide involves a series of chemical reactions. The starting material is cyclohexanone, which is converted to the corresponding alcohol using a chiral catalyst. The resulting alcohol is then reacted with an alkyl halide to form the alkylated product. The final step involves the reaction of the alkylated product with an azide compound to form the triazole ring.

Applications De Recherche Scientifique

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide has been studied for its potential therapeutic applications in various medical conditions. Some of the areas of research include pain management, neuroprotection, and cancer treatment.

Propriétés

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-3-(triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2/c22-16-7-2-1-4-13(16)8-9-18-17(23)14-5-3-6-15(12-14)21-11-10-19-20-21/h3,5-6,10-13,16,22H,1-2,4,7-9H2,(H,18,23)/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJHEAYWVRGTP-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CC(=CC=C2)N3C=CN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CC(=CC=C2)N3C=CN=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.